molecular formula C13H21N5O2S B2958025 4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine CAS No. 2415513-20-9

4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B2958025
CAS No.: 2415513-20-9
M. Wt: 311.4
InChI Key: MAIJEHUYTYCEJD-UHFFFAOYSA-N
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Description

4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features a triazole ring, a morpholine ring, and a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the morpholine and thiomorpholine rings through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The morpholine and thiomorpholine rings contribute to the compound’s overall stability and solubility, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-4H-1,2,4-triazole: A simpler compound with a triazole ring, used in various chemical reactions and as a building block.

    Morpholine: A basic heterocyclic compound used in organic synthesis and as a solvent.

    Thiomorpholine: A sulfur-containing analog of morpholine, used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is unique due to its combination of three distinct rings, each contributing specific properties. The triazole ring provides binding affinity to metal ions and enzymes, the morpholine ring enhances solubility, and the thiomorpholine ring introduces sulfur-based reactivity. This combination makes the compound versatile and valuable in various scientific and industrial applications.

Properties

IUPAC Name

[4-[(4-methyl-1,2,4-triazol-3-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2S/c1-16-10-14-15-12(16)9-17-2-5-20-11(8-17)13(19)18-3-6-21-7-4-18/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIJEHUYTYCEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CN2CCOC(C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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